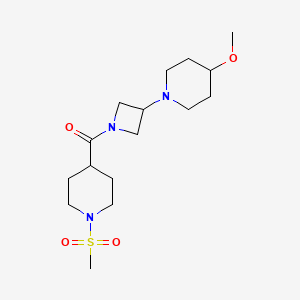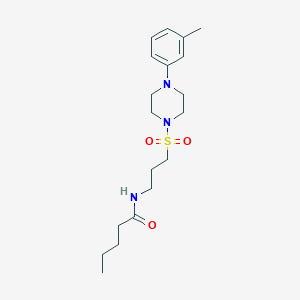
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a piperazine ring substituted with a tolyl group and a sulfonyl propyl chain, which is further connected to a pentanamide moiety. This unique structure imparts specific chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide are the α1- and α2-adrenoreceptors . These receptors play a crucial role in the regulation of the sympathetic nervous system, which is associated with several components of the metabolic syndrome, such as hypertension, obesity, and imbalanced lipid and carbohydrate homeostasis .
Mode of Action
This compound interacts with its targets, the α1- and α2-adrenoreceptors, by acting as a non-selective antagonist . This means it binds to these receptors and blocks their activity, thereby inhibiting the overactivity of the sympathetic nervous system .
Biochemical Pathways
The antagonistic action of this compound on the α1- and α2-adrenoreceptors affects the biochemical pathways related to lipid and carbohydrate metabolism. Specifically, the antagonism of the α1-adrenoceptor can improve disrupted lipid and carbohydrate profiles, while the inhibition of the α2-adrenoceptor may contribute to body weight reduction .
Result of Action
The molecular and cellular effects of this compound’s action include reduced levels of triglycerides and glucose in the plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a tolyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl propyl chain. Finally, the resulting compound is coupled with pentanamide under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The piperazine ring and the tolyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology: It may be used as a tool compound to study biological processes involving piperazine derivatives.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: The compound’s chemical properties make it suitable for use in industrial processes, such as the production of pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(3-((4-(o-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
- N-(3-((4-(p-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide
- N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)butanamide
Uniqueness
N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)pentanamide is unique due to the specific positioning of the tolyl group on the piperazine ring and the length of the alkyl chain connecting the sulfonyl group to the pentanamide moiety. These structural features influence the compound’s chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c1-3-4-9-19(23)20-10-6-15-26(24,25)22-13-11-21(12-14-22)18-8-5-7-17(2)16-18/h5,7-8,16H,3-4,6,9-15H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKXXARVZMTLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{[N'-(3-oxocyclohex-1-en-1-yl)hydrazinecarbonyl]methoxy}benzoate](/img/structure/B2563379.png)

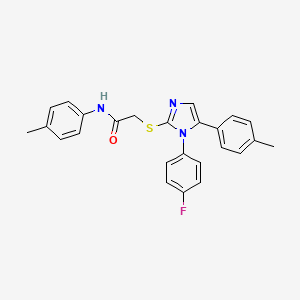
![3-(benzenesulfonyl)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]propanamide](/img/structure/B2563383.png)

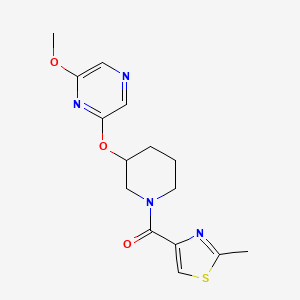
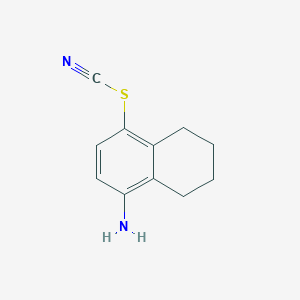

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate](/img/structure/B2563392.png)
![1-(Diisopropylamino)-3-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2563393.png)
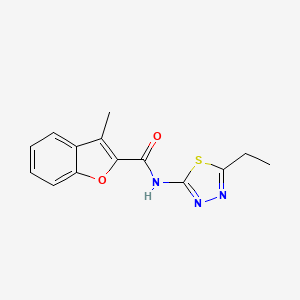
![N-[(4-methoxyphenyl)methyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2563397.png)
